
Haloperidol-1-hydroxy-2/'-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Haloperidol-1-hydroxy-2’-b-D-glucuronide is a paramount metabolite originating from the prominent antipsychotic compound Haloperidol . It is available from creative biolabs . The formula for Haloperidol-1-hydroxy-2’-b-D-glucuronide is C 27 H 33 ClFNO 9 and it has a molecular weight of 570 .
Synthesis Analysis
For many drugs and xenobiotics, glucuronidation is the major metabolic pathway of detoxification . In radiolabeling studies, approximately 30% of the radioactivity is excreted in the urine following a single oral administration of 14C-labelled haloperidol, while 18% is excreted in the urine as haloperidol glucuronide .Molecular Structure Analysis
The molecular structure of Haloperidol-1-hydroxy-2’-b-D-glucuronide conforms to the structure (1 H NMR) as per the data available .Chemical Reactions Analysis
Glucuronidation is a major metabolic pathway for Haloperidol. This process involves the coupling of a highly hydrophilic glucuronic acid to aliphatic / aromatic alcohols, thiols or carboxylic acids or even amines .Mechanism of Action
Haloperidol, from which Haloperidol-1-hydroxy-2’-b-D-glucuronide originates, exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain .
It is recommended to be stored at -20°C for long term storage .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Haloperidol-1-hydroxy-2/'-D-glucuronide involves the glucuronidation of Haloperidol, which is a well-known antipsychotic drug. The hydroxyl group at position 1 of Haloperidol is selectively oxidized to form a carboxylic acid group. The carboxylic acid group is then activated using a coupling reagent, such as EDC, to form an intermediate that can react with D-glucuronic acid. The resulting Haloperidol-1-hydroxy-2/'-D-glucuronide can be purified using standard methods such as column chromatography or preparative HPLC." "Starting Materials": ["Haloperidol", "D-glucuronic acid", EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine), DMF (N,N-dimethylformamide), THF (tetrahydrofuran), DIPEA (diisopropylethylamine), NaHCO3 (sodium bicarbonate), NaCl (sodium chloride), EtOAc (ethyl acetate), H2O (water)"] "Reaction": [ "Step 1: Oxidation of Haloperidol at position 1 using a suitable oxidizing agent such as NaIO4 or PCC to form the corresponding carboxylic acid.", "Step 2: Activation of the carboxylic acid group using a coupling reagent such as EDC and DMAP in DMF or THF to form an intermediate.", "Step 3: Addition of D-glucuronic acid to the intermediate in the presence of DIPEA and NaHCO3 to form Haloperidol-1-hydroxy-2/'-D-glucuronide.", "Step 4: Purification of the product using standard methods such as column chromatography or preparative HPLC." ] } | |
CAS RN |
100442-86-2 |
Product Name |
Haloperidol-1-hydroxy-2/'-D-glucuronide |
Molecular Formula |
C27H33ClFNO9 |
Molecular Weight |
570.007 |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-hydroxybutyl]-5-fluorophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33ClFNO9/c28-16-5-3-15(4-6-16)27(37)9-12-30(13-10-27)11-1-2-19(31)18-8-7-17(29)14-20(18)38-26-23(34)21(32)22(33)24(39-26)25(35)36/h3-8,14,19,21-24,26,31-34,37H,1-2,9-13H2,(H,35,36)/t19?,21-,22-,23+,24-,26+/m0/s1 |
InChI Key |
BMEZYYSQKUDMEQ-UYBBYXDNSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=C(C=C(C=C3)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)
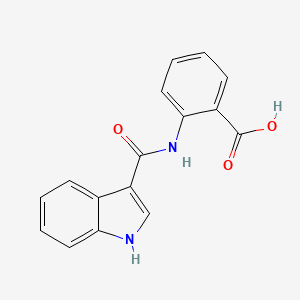

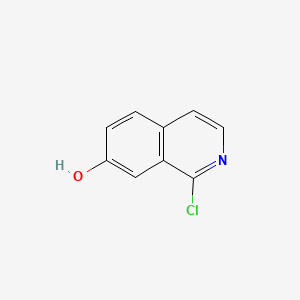

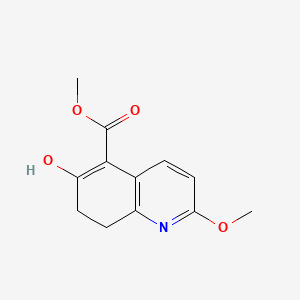
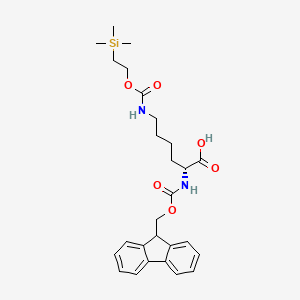
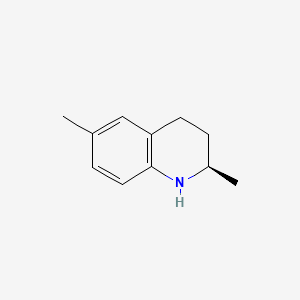

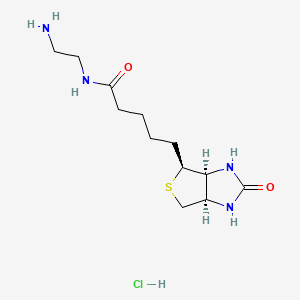
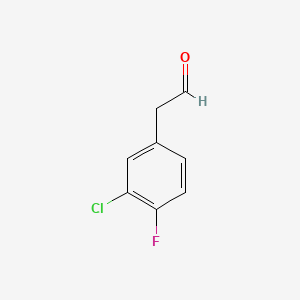
![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)